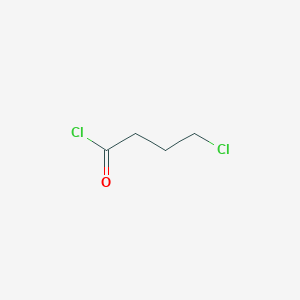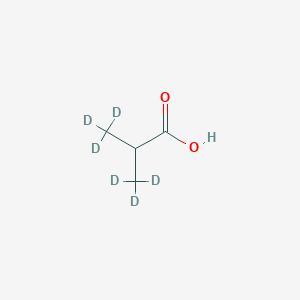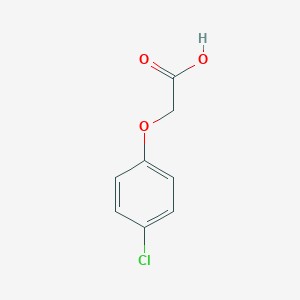
5-Chlorooxindole
Overview
Description
5-Chlorooxindole, also known as 5-Chloro-1,3-dihydro-2H-indol-2-one, is a chemical compound with the molecular formula C8H6ClNO . It has an average mass of 167.592 Da and a mono-isotopic mass of 167.013794 Da . It is used as a starting material for tenidap sodium, a pharmaceutical drug candidate .
Synthesis Analysis
5-Chlorooxindole is a starting material for tenidap sodium . It has been used for the quantitation of 5-chloro-2-oxindole, concomitantly with all of its potential positional isomers using a single, highly specific, normal-phase chromatographic system .
Molecular Structure Analysis
The molecular structure of 5-Chlorooxindole consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . It has a density of 1.4±0.1 g/cm3, a boiling point of 348.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Chemical Reactions Analysis
5-Chlorooxindole has been used for the quantitation of 5-chloro-2-oxindole, concomitantly with all of its potential positional isomers using a single, highly specific, normal-phase chromatographic system .
Physical And Chemical Properties Analysis
5-Chlorooxindole is a solid substance that is soluble in methanol . It has a molar refractivity of 42.2±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 123.0±3.0 cm3 . It has a flash point of 164.5±27.9 °C and an index of refraction of 1.602 .
Scientific Research Applications
Pharmaceutical Synthesis
5-Chlorooxindole is a starting material for tenidap sodium , a pharmaceutical drug candidate . Tenidap sodium is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential in treating conditions like rheumatoid arthritis.
Chemical Analysis
5-Chlorooxindole has been used for the quantitation of 5-chloro-2-oxindole, concomitantly with all of its potential positional isomers using a single, highly specific, normal-phase chromatographic system . This application is crucial in analytical chemistry where precise measurements are required.
Material Science
In the field of material science, 5-Chlorooxindole can be used in the synthesis of various organic compounds. Its properties such as solubility and melting point make it a valuable compound in material synthesis .
Safety and Hazards
5-Chlorooxindole is harmful if swallowed and may cause an allergic skin reaction . It is suspected of damaging fertility and is harmful to aquatic life with long-lasting effects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .
Mechanism of Action
Target of Action
5-Chlorooxindole, also known as 5-Chloro-2-oxindole, is a chemical compound with the empirical formula C8H6ClNO It is known to be a starting material for tenidap sodium, a pharmaceutical drug candidate .
Pharmacokinetics
Its solubility in methanol is reported to be 2.5 mL, which could potentially impact its bioavailability . .
properties
IUPAC Name |
5-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLCYHYLZZXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057667 | |
| Record name | 5-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorooxindole | |
CAS RN |
17630-75-0, 25369-33-9 | |
| Record name | 5-Chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolinone, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorooxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chlorooxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical technique is primarily used for the analysis of 5-chlorooxindole and its impurities?
A1: Both provided research articles focus on the utilization of liquid chromatography for the analysis of 5-chlorooxindole. [, ] This technique is employed to assess the purity of the compound and to separate it from potential process-related impurities.
Q2: What challenges arise in the separation and analysis of 5-chlorooxindole and its related impurities?
A2: One study utilizes computer-assisted methods to optimize the separation of 5-chlorooxindole from its potential process-related impurities. [] This suggests that achieving efficient separation for analysis can be challenging, potentially due to structural similarities between the compound and its impurities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)